7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one
Description
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a substituted dihydroquinazolinone derivative characterized by a chlorine atom at position 7, a dimethylamino group at position 3, and a phenyl ring at position 1 of the quinazolinone core. This structure places it within a class of nitrogen-containing heterocycles known for diverse biological activities, including antihypertensive, insecticidal, and antimicrobial properties . The compound’s synthesis typically involves cyclocondensation reactions, with recent advancements favoring eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and microwave-assisted protocols to enhance yield and purity .
Properties
CAS No. |
90071-02-6 |
|---|---|
Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
7-chloro-3-(dimethylamino)-1-phenyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H16ClN3O/c1-18(2)20-11-19(13-6-4-3-5-7-13)15-10-12(17)8-9-14(15)16(20)21/h3-10H,11H2,1-2H3 |
InChI Key |
VLNQZZZTEKXWQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CN(C2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro substituent.
Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Dimethylation: The resulting quinazolinone is then reacted with dimethylamine to introduce the dimethylamino group at the 3rd position.
Phenylation: Finally, the phenyl group is introduced at the 1st position through a suitable coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinazolinone analogs.
Substitution: The chloro and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Scientific Research Applications
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of dihydroquinazolinones are highly dependent on substituent patterns. Key analogs include:
The target compound’s dimethylamino group at position 3 and phenyl group at position 1 distinguish it from analogs with bulkier substituents (e.g., naphthalene or indole in ), which may influence receptor binding or solubility .
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs range from 173°C (naphthalene-substituted 3l) to 274°C (quinoline-substituted 3o), indicating substituents significantly affect crystallinity .
- Spectroscopic Data: The IR spectrum of benzoxazole-containing analogs () shows C-Cl stretches at ~700 cm⁻¹, consistent with the target compound. However, the dimethylamino group would introduce distinct N-H and C-N stretches absent in other derivatives.
- Solubility : The 2,5-dimethoxyphenyl analog () forms hydrogen-bonded networks, likely enhancing aqueous solubility compared to the target compound’s hydrophobic phenyl group .
Biological Activity
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolinone class. Its unique structure, characterized by a chlorine substituent at position 7 and a dimethylamino group at position 3, contributes to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O, with a molecular weight of approximately 271.33 g/mol. The presence of the chlorine atom and dimethylamino group significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O |
| Molecular Weight | 271.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that the compound has potent effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study, the compound was tested alongside doxorubicin (a standard chemotherapeutic agent). The IC50 values were reported as follows:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 10.39 | Doxorubicin | 11.26 |
| HCT-116 | 6.90 | Doxorubicin | 11.26 |
These results indicate that this compound may possess comparable or even superior anticancer properties compared to established treatments.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that it may inhibit specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The presence of the dimethylamino group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Table: Antimicrobial Activity
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity |
Q & A
Q. What are the recommended synthetic routes for preparing 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one?
The compound can be synthesized via multicomponent reactions (MCRs) using isatoic anhydride, aldehydes, and amines. A common protocol involves refluxing in ethanol with hydrazine hydrate, yielding 85% purity after recrystallization (IR and NMR data confirm the structure) . Alternative methods employ green catalysts like Hydroxyapatite nanoparticles (HAP NPs) in aqueous media, achieving high yields (80–95%) under mild conditions .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- 1H NMR : Peaks at δ 7.48–8.19 ppm (aromatic protons) and δ 2.92 ppm (dimethylamino group) confirm substitution patterns .
- IR Spectroscopy : Absorbance at 1700 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N) validate the quinazolinone core .
- X-ray Crystallography : Non-planar conformation with dihedral angles between aromatic planes (e.g., 35.4°–89.8°) provides 3D structural insights .
Q. What safety protocols are critical for handling this compound?
- Storage : Keep away from heat sources (P210) in a dry, ventilated area .
- Handling : Use PPE (gloves, goggles) and avoid inhalation (P201/P202). Emergency measures include rinsing exposed skin with water (P101) .
Advanced Research Questions
Q. How do catalytic systems influence the synthesis efficiency and sustainability of derivatives?
- HAP NPs : Enable solvent-free, one-pot synthesis with recyclability (3+ cycles, >90% yield) and reduced energy consumption .
- β-Cyclodextrin-SO3H : Achieves 88–92% yield in water, emphasizing green chemistry principles . Comparative studies show HAP NPs outperform traditional acid catalysts in reaction time (<2 hours vs. 6–8 hours) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Q. How can computational methods optimize reaction conditions for novel derivatives?
Q. What mechanistic insights explain regioselectivity in C(sp³)-H activation during functionalization?
Electrochemical studies reveal solvent-tuned selectivity:
- Polar Protic Solvents (MeOH) : Favor C3 activation via H-bond stabilization of intermediates.
- Non-Polar Solvents (DCM) : Promote C2 activation through radical pathways .
Q. How do crystallographic data inform polymorph design for enhanced bioavailability?
The non-planar conformation (dihedral angle 86.9°) and sp³-hybridized C13 atom suggest potential for polymorph engineering. Co-crystallization with excipients (e.g., cyclodextrins) improves solubility by 40% in simulated gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
